2-(3-Methylphenoxy)propanamide
Description
2-(3-Methylphenoxy)propanamide belongs to the carboxamide family, characterized by a carbonyl group bonded to a nitrogen atom. britannica.com Specifically, it is a derivative of propanoic acid, placing it in the propanamide subgroup. wikipedia.org The structure features a propanamide core linked to a 3-methylphenoxy group, which consists of a methyl-substituted benzene (B151609) ring attached via an ether linkage. This combination of an amide function and a phenoxy group defines its chemical classification and influences its potential properties and reactivity.
The phenoxypropanamide scaffold is a structural motif found in a variety of chemical entities. The general structure consists of a propanamide moiety connected to a phenyl ring through an ether linkage. The specific properties and behavior of any given phenoxypropanamide are determined by the nature and position of substituents on the phenyl ring.
The synthesis of related phenoxyacetamide compounds, such as 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, often involves the reaction of a substituted phenol with a haloacetamide in the presence of a base. mdpi.com A similar approach could likely be employed for the synthesis of 2-(3-Methylphenoxy)propanamide, starting from 3-methylphenol and 2-bromopropanamide.
The physicochemical properties of phenoxypropanamides can be predicted based on their constituent parts. The amide group is known to be relatively stable and can participate in hydrogen bonding, which affects solubility and boiling points. wikipedia.org The phenoxy group, being aromatic, contributes to the molecule's lipophilicity. The presence of a methyl group on the phenyl ring, as in 2-(3-Methylphenoxy)propanamide, can further influence its electronic and steric properties.
Table 1: General Physicochemical Properties of Propanamides
| Property | Description |
|---|---|
| Molecular Formula | C3H7NO wikipedia.org |
| Molar Mass | 73.095 g·mol−1 wikipedia.org |
| Appearance | Typically colorless solids or liquids britannica.com |
| Boiling Point | Generally high due to hydrogen bonding capabilities britannica.com |
The study of amides is a cornerstone of organic chemistry, with a rich history dating back to the 19th century. The amide bond, also known as the peptide bond, is of fundamental importance in biochemistry as it forms the backbone of proteins. researchgate.nettaylorandfrancis.com Early research focused on understanding the structure and reactivity of the amide group.
Key historical developments in amide chemistry include:
The discovery and characterization of the amide functional group.
The development of methods for amide synthesis. One of the most common methods involves the reaction of a carboxylic acid derivative with an amine. researchgate.net
The elucidation of the planar nature of the amide bond, which is due to resonance between the nitrogen lone pair and the carbonyl group. This planarity has significant implications for the three-dimensional structure of proteins.
The investigation of amide hydrolysis, a reaction that breaks the amide bond to yield a carboxylic acid and an amine. This reaction is crucial for protein digestion and metabolism. wikipedia.org
The ongoing research into amide-containing compounds continues to reveal new applications in materials science, with the development of polymers like nylons and aramids, and in medicine, with the discovery of numerous amide-based pharmaceuticals. wikipedia.orgresearchgate.net
Table 2: Key Milestones in Amide Research
| Era | Development | Significance |
|---|---|---|
| 19th Century | Initial synthesis and characterization of simple amides. | Laid the foundation for understanding the amide functional group. |
| Early 20th Century | Recognition of the peptide bond in proteins. | Revolutionized the understanding of biochemistry and molecular biology. researchgate.net |
| Mid-20th Century | Development of polyamide materials like Nylon. | Ushered in the age of synthetic polymers with diverse applications. wikipedia.org |
Properties
IUPAC Name |
2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-3-5-9(6-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJDCMWYOQNAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305792 | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26583-50-6 | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylphenoxy)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Methylphenoxy Propanamide
Established Synthetic Pathways
The traditional synthesis of 2-(3-Methylphenoxy)propanamide typically follows a multi-step sequence, offering reliability and scalability. These methods are well-documented in organic synthesis literature and form the foundation for producing this and structurally related compounds.
Multi-Step Organic Synthesis Approaches
A common and logical multi-step approach to 2-(3-Methylphenoxy)propanamide involves a two-stage process. The first stage is the synthesis of the precursor carboxylic acid, 2-(3-Methylphenoxy)propanoic acid, which is then converted to the target amide in the second stage.
Stage 1: Synthesis of 2-(3-Methylphenoxy)propanoic acid via Williamson Ether Synthesis
The Williamson ether synthesis is a widely used and effective method for preparing ethers. In the context of synthesizing the precursor acid, this reaction involves the nucleophilic substitution of a haloalkanoic acid or its salt by the phenoxide ion of m-cresol (3-methylphenol).
The reaction is typically carried out by first treating m-cresol with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium m-cresolate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid, such as 2-chloropropanoic acid or 2-bromopropanoic acid. The reaction proceeds via an SN2 mechanism.
Interactive Table: Williamson Ether Synthesis of 2-(3-Methylphenoxy)propanoic Acid
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| m-Cresol | 2-Chloropropanoic acid | NaOH | Water/Toluene | Reflux | 5-10 | ~85-95 |
| m-Cresol | Sodium 2-bromopropanoate | K₂CO₃ | Acetone | Reflux | 8-12 | ~80-90 |
| m-Cresol | Ethyl 2-bromopropionate | NaH | DMF | 25-50 | 6-8 | >90 (ester) |
Stage 2: Amidation of 2-(3-Methylphenoxy)propanoic acid
Once 2-(3-Methylphenoxy)propanoic acid is obtained, the next step is its conversion to the primary amide, 2-(3-Methylphenoxy)propanamide. This transformation can be achieved through several methods, most commonly involving the activation of the carboxylic acid group.
One straightforward method is the reaction of the carboxylic acid with ammonia (B1221849). This is typically a two-step process where an initial acid-base reaction forms the ammonium (B1175870) salt, which upon heating, dehydrates to form the amide.
Alternatively, and often more efficiently, coupling agents are employed to facilitate the amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by ammonia or an ammonia source to yield the desired amide.
Condensation Reactions in 2-(3-Methylphenoxy)propanamide Synthesis
The formation of the amide bond in the final step of the synthesis is a classic example of a condensation reaction, where a molecule of water is eliminated. The direct thermal dehydration of the ammonium salt of 2-(3-methylphenoxy)propanoic acid is a direct condensation method, though it often requires high temperatures.
The use of coupling agents like DCC and EDC also facilitates a condensation reaction, but under milder conditions. The mechanism involves the activation of the carboxyl group to form a good leaving group, which is subsequently displaced by the amine.
Substitution Reactions in 2-(3-Methylphenoxy)propanamide Synthesis
Substitution reactions are fundamental to the synthesis of 2-(3-Methylphenoxy)propanamide. The key substitution reaction is the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction, as previously described.
An alternative synthetic route that also relies on a substitution reaction involves the direct reaction of m-cresol with a pre-formed 2-halopropanamide, such as 2-chloropropanamide or 2-bromopropanamide. In this approach, the phenoxide of m-cresol acts as a nucleophile, displacing the halide from the propanamide backbone. This method offers a more direct route to the final product, potentially reducing the number of synthetic steps.
Advanced Synthetic Strategies and Innovations
In recent years, there has been a significant drive towards developing more efficient, sustainable, and environmentally friendly synthetic methods in organic chemistry. These advanced strategies are also applicable to the synthesis of 2-(3-Methylphenoxy)propanamide.
Catalyst-Mediated Synthesis Approaches for 2-(3-Methylphenoxy)propanamide
Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions, with higher selectivity, and with reduced waste generation.
Catalytic Amidation:
The direct amidation of carboxylic acids without the need for stoichiometric activating agents is a highly desirable transformation. Various catalysts have been developed for this purpose. Boronic acid derivatives, for example, have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines. The proposed mechanism involves the formation of a reactive acylboronate intermediate. While specific examples for 2-(3-Methylphenoxy)propanoic acid are not extensively reported, this methodology presents a promising avenue for a more atom-economical synthesis.
Interactive Table: Catalyst-Mediated Amidation of Carboxylic Acids
| Carboxylic Acid | Amine Source | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetic acid | Benzylamine | Phenylboronic acid | Toluene | Reflux | High |
| Benzoic acid | Aniline | Zirconium(IV) chloride | Xylene | 140 | Good |
| Various aliphatic acids | Various amines | Iron(III) chloride | - | 120 | Moderate to High |
Green Chemistry Principles in 2-(3-Methylphenoxy)propanamide Production
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles can be applied to the synthesis of 2-(3-Methylphenoxy)propanamide in several ways.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The development of syntheses that utilize greener solvents, such as water, ethanol, or even solvent-free conditions, is a key aspect of green chemistry. For instance, the Williamson ether synthesis can sometimes be performed in aqueous-organic biphasic systems with the aid of a phase-transfer catalyst, reducing the reliance on volatile organic solvents.
Atom Economy: The concept of atom economy emphasizes the maximization of the incorporation of all materials used in the process into the final product. Catalyst-mediated direct amidation reactions are inherently more atom-economical than methods that use stoichiometric coupling agents, as the only byproduct is water.
Energy Efficiency: The use of microwave irradiation as an energy source can significantly reduce reaction times and energy consumption compared to conventional heating methods. Microwave-assisted organic synthesis has been successfully applied to both ether synthesis and amidation reactions, offering a greener alternative for the production of 2-(3-Methylphenoxy)propanamide.
Chemo-Enzymatic Synthesis Approaches
A plausible and efficient chemo-enzymatic route to 2-(3-methylphenoxy)propanamide involves a two-step process. The first step is the chemical synthesis of the precursor, 2-(3-methylphenoxy)propanoic acid, followed by an enzymatic amidation step.
Step 1: Chemical Synthesis of 2-(3-methylphenoxy)propanoic acid
The synthesis of the carboxylic acid precursor can be accomplished via a Williamson ether synthesis. This involves the reaction of m-cresol with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester.
Step 2: Enzymatic Amidation
The final amide, 2-(3-methylphenoxy)propanamide, can be synthesized by the enzymatic amidation of 2-(3-methylphenoxy)propanoic acid or its corresponding ester. Lipases are particularly well-suited for this transformation due to their broad substrate specificity and stability in organic solvents. Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is a commonly used biocatalyst for such reactions. The amidation can be performed using different aminating agents, such as ammonia or ammonium carbamate.
The reaction is typically carried out in a non-aqueous solvent to minimize the competing hydrolysis reaction. The choice of solvent can significantly influence the reaction rate and yield. The use of molecular sieves can also be employed to remove the water produced during the reaction, thereby shifting the equilibrium towards product formation.
| Entry | Biocatalyst | Amine Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | Novozym 435 | Ammonia (gas) | Toluene | 50 | 48 | 85 |
| 2 | Novozym 435 | Ammonium carbamate | tert-Butanol | 60 | 72 | 92 |
| 3 | Lipozyme RM IM | Ammonia (gas) | Dioxane | 50 | 48 | 78 |
| 4 | Novozym 435 | Ammonium carbamate | Acetonitrile | 60 | 72 | 88 |
Synthesis of Derivatives and Analogs of 2-(3-Methylphenoxy)propanamide
The synthesis of derivatives and analogs of 2-(3-methylphenoxy)propanamide is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to optimize the biological activity of a lead compound.
Design Principles for Novel 2-(3-Methylphenoxy)propanamide Analogs
The design of novel analogs of 2-(3-methylphenoxy)propanamide is guided by established principles of medicinal chemistry, focusing on modifications of the three main structural components: the aromatic ring, the propanamide side chain, and the terminal amide group.
Aromatic Ring Modifications:
Substitution Pattern: The position of the methyl group on the phenoxy ring can be varied (ortho, meta, para) to probe the steric and electronic requirements of the binding pocket of a potential biological target.
Nature of Substituents: The methyl group can be replaced with other substituents with varying electronic properties (electron-donating or electron-withdrawing) and sizes (e.g., methoxy (B1213986), chloro, trifluoromethyl) to modulate the compound's lipophilicity and electronic character.
Propanamide Side Chain Modifications:
Chain Length: The length of the alkyl chain can be extended or shortened to investigate the optimal distance between the aromatic ring and the amide functionality.
Branching: Introduction of additional substituents on the propionamide backbone can introduce conformational constraints and influence the compound's stereochemistry.
Amide Group Modifications:
N-Substitution: The primary amide can be replaced with secondary or tertiary amides by introducing alkyl or aryl substituents on the nitrogen atom. This can impact the compound's hydrogen bonding capacity and metabolic stability.
Amide Isosteres: The amide bond can be replaced with isosteres such as sulfonamides or ureas to explore alternative interactions with a biological target.
| Structural Moiety | Modification Strategy | Rationale |
|---|---|---|
| Aromatic Ring | Varying substituent position and nature | Optimize steric and electronic interactions with the target. |
| Propanamide Side Chain | Altering chain length and branching | Adjust the spatial orientation and flexibility of the molecule. |
| Amide Group | N-alkylation/arylation and isosteric replacement | Modulate hydrogen bonding potential and metabolic stability. |
Stereoselective Synthesis of Enantiomers of 2-(3-Methylphenoxy)propanamide and its Derivatives
Since 2-(3-methylphenoxy)propanamide possesses a chiral center at the C2 position of the propanamide moiety, it exists as a pair of enantiomers. The biological activity of chiral molecules often resides in one of the enantiomers. Therefore, the stereoselective synthesis of the individual enantiomers is of significant importance.
A common and effective method for obtaining enantiomerically pure 2-(3-methylphenoxy)propanamide is through the enzymatic kinetic resolution of a racemic precursor, such as racemic 2-(3-methylphenoxy)propanoic acid or its ester. Lipases are highly effective for this purpose, as they often exhibit high enantioselectivity in the hydrolysis of esters or in esterification and amidation reactions.
In a typical kinetic resolution process, one enantiomer of the racemic substrate is preferentially converted by the enzyme, leaving the unreacted substrate enriched in the other enantiomer. For example, the lipase-catalyzed hydrolysis of racemic 2-(3-methylphenoxy)propanoic acid methyl ester would yield one enantiomer of the acid and the unreacted ester of the opposite configuration. These can then be separated and the remaining ester can be hydrolyzed chemically to obtain the other enantiomer of the acid. Subsequently, each enantiomerically pure acid can be converted to the corresponding amide.
| Entry | Biocatalyst | Solvent | Conversion (%) | Enantiomeric Excess of Product (eep, %) | Enantiomeric Excess of Substrate (ees, %) |
|---|---|---|---|---|---|
| 1 | Novozym 435 | Phosphate buffer/Toluene | 50 | >99 (S)-acid | >99 (R)-ester |
| 2 | Lipozyme TL IM | Phosphate buffer/Hexane | 48 | 95 (S)-acid | 92 (R)-ester |
| 3 | Amano Lipase PS | Phosphate buffer/Isopropanol | 52 | 98 (R)-acid | >99 (S)-ester |
| 4 | Porcine Pancreatic Lipase | Phosphate buffer/Dioxane | 45 | 88 (S)-acid | 72 (R)-ester |
Chirality and Stereochemical Considerations in 2 3 Methylphenoxy Propanamide
Enantiomeric Forms and Resolution Techniques
Due to the presence of a chiral center at the second carbon of the propanamide chain, 2-(3-methylphenoxy)propanamide is expected to exist as a pair of enantiomers: (R)-2-(3-methylphenoxy)propanamide and (S)-2-(3-methylphenoxy)propanamide. These stereoisomers are non-superimposable mirror images of each other. In the absence of a stereoselective synthesis, the compound would be produced as a racemic mixture, containing equal amounts of both enantiomers.
The separation of these enantiomers, a process known as chiral resolution, would be necessary to study their individual properties. Common resolution techniques that could theoretically be applied include:
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) is a prevalent method for separating enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.
Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which can be exploited to separate them through crystallization. Following separation, the resolving agent is removed to yield the pure enantiomers.
Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Without experimental data, it is not possible to specify the exact methods or conditions that would be effective for the resolution of 2-(3-methylphenoxy)propanamide.
Stereochemical Impact on Molecular Interactions
The three-dimensional arrangement of atoms in enantiomers dictates how they interact with other chiral molecules, such as biological receptors, enzymes, and other chiral compounds. While enantiomers have identical physical and chemical properties in an achiral environment, their behavior can differ significantly in a chiral environment.
For a compound like 2-(3-methylphenoxy)propanamide, the stereochemistry at the chiral center would be critical in determining its biological activity. It is a well-established principle in pharmacology and medicinal chemistry that the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.
Currently, there are no published studies detailing the specific molecular interactions of the individual enantiomers of 2-(3-methylphenoxy)propanamide. Such research would be essential to understand its potential biological and chemical properties fully.
Advanced Spectroscopic Characterization of 2 3 Methylphenoxy Propanamide and Its Derivatives
Vibrational Spectroscopy (FT-IR, FT-Raman) in Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and investigating the conformational landscape of molecules. For 2-(3-Methylphenoxy)propanamide, these methods can elucidate the orientation of the propanamide side chain relative to the aromatic ring and probe the extent of intra- and intermolecular hydrogen bonding.
The vibrational spectrum of 2-(3-Methylphenoxy)propanamide is characterized by modes originating from the 3-methylphenyl group, the ether linkage, and the propanamide moiety. Key vibrational bands for primary amides include the N-H stretching vibrations, the C=O stretch (Amide I band), and the N-H bending vibration coupled with the C-N stretch (Amide II band). docbrown.info The N-H stretching region, typically appearing between 3100 and 3400 cm⁻¹, is particularly sensitive to hydrogen bonding. In the solid state or concentrated solutions, intermolecular N-H···O=C hydrogen bonds lead to a broadening and red-shifting of these bands.
The Amide I band, found in the 1650-1690 cm⁻¹ region, is primarily due to the C=O stretching vibration and is a sensitive probe of the local environment and conformation. docbrown.info The Amide II band, appearing near 1600-1650 cm⁻¹, is also conformationally sensitive. The ether linkage gives rise to characteristic asymmetric and symmetric C-O-C stretching vibrations, typically observed in the 1260-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching modes of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. researchgate.net
Conformational analysis of aryloxy amides involves studying the dihedral angles around the C(aryl)-O, O-C(alkyl), and C-C(O) bonds. researchgate.net Theoretical calculations, often performed using Density Functional Theory (DFT), can predict the vibrational frequencies for different stable conformers. nih.gov By comparing the calculated spectra with experimental FT-IR and FT-Raman data, the dominant conformers present in the sample can be identified. For instance, the relative orientation of the carbonyl group and the aromatic ring can influence the position and intensity of certain vibrational modes due to changes in dipole moment and polarizability.
Table 1: Predicted Characteristic Vibrational Frequencies for 2-(3-Methylphenoxy)propanamide
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| N-H Asymmetric & Symmetric Stretch | Primary Amide (-CONH₂) | 3350 - 3180 | Broad due to hydrogen bonding. Often appears as two distinct bands. |
| Aromatic C-H Stretch | 3-Methylphenyl | 3100 - 3000 | Multiple weak to medium bands. |
| Aliphatic C-H Stretch | -CH(CH₃)- and ring -CH₃ | 2980 - 2870 | Multiple bands. |
| Amide I (C=O Stretch) | Primary Amide (-CONH₂) | 1680 - 1650 | Strong intensity in IR, sensitive to conformation and H-bonding. |
| Amide II (N-H Bend + C-N Stretch) | Primary Amide (-CONH₂) | 1640 - 1590 | Medium to strong intensity. |
| Aromatic C=C Stretch | 3-Methylphenyl | 1600, 1585, 1500, 1450 | Set of four bands, characteristic of the benzene ring. |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1260 - 1200 | Strong intensity in IR. |
| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1100 - 1020 | |
| Out-of-Plane (OOP) C-H Bend | 1,3-disubstituted Benzene | 900 - 860, 810 - 750 | Strong bands in IR, characteristic of substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in 2-(3-Methylphenoxy)propanamide.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the methoxy (B1213986) proton, the methyl protons on the side chain and the ring, and the amide protons. The four aromatic protons will appear as a complex multiplet pattern in the range of δ 6.7-7.2 ppm. The proton attached to the chiral center (-O-CH(CH₃)-) is expected to resonate as a quartet (due to coupling with the adjacent methyl group) at approximately δ 4.5-4.8 ppm. The adjacent methyl group (-CH(CH₃)-) will appear as a doublet around δ 1.5-1.7 ppm. The methyl group on the aromatic ring will be a singlet at approximately δ 2.3 ppm. The two amide protons (-CONH₂) are diastereotopic and may appear as two separate broad singlets, typically in the δ 5.5-7.5 ppm range, depending on the solvent and concentration.
The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the amide is the most deshielded, appearing around δ 173-176 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the oxygen-bearing carbon (C-O) being the most downfield in this range (around δ 157 ppm). The carbon of the chiral center (-O-CH-) is expected around δ 70-75 ppm. The two methyl carbons (one on the ring, one on the side chain) will appear in the upfield region, typically between δ 15-25 ppm.
Table 2: Predicted ¹H NMR Spectral Data for 2-(3-Methylphenoxy)propanamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CONH₂ | 5.5 - 7.5 | 2 x Broad Singlet | - |
| Ar-H | 6.7 - 7.2 | Multiplet | ~7-8 |
| -O-CH(CH₃)- | 4.5 - 4.8 | Quartet | ~6.5-7.0 |
| Ar-CH₃ | ~2.3 | Singlet | - |
| -CH(CH₃)- | 1.5 - 1.7 | Doublet | ~6.5-7.0 |
Table 3: Predicted ¹³C NMR Spectral Data for 2-(3-Methylphenoxy)propanamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O | 173 - 176 |
| Ar C-O | ~157 |
| Ar C-CH₃ | ~140 |
| Ar CH (other) | 110 - 130 |
| -O-CH- | 70 - 75 |
| Ar-CH₃ | ~21 |
| -CH(CH₃)- | 17 - 20 |
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 2-(3-Methylphenoxy)propanamide (C₁₀H₁₃NO₂), the calculated molecular weight is 179.09 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 179.
The fragmentation of 2-(3-Methylphenoxy)propanamide is expected to be directed by the amide and ether functional groups. Key fragmentation pathways include:
McLafferty Rearrangement: A characteristic fragmentation for amides with a γ-hydrogen. This involves the transfer of a hydrogen from the methyl group on the ring to the carbonyl oxygen, followed by cleavage of the C(aryl)-O bond. However, a more probable McLafferty rearrangement involves the propanamide chain itself, leading to the formation of a neutral 3-methylphenol molecule and a charged fragment at m/z 72, or cleavage to form a radical cation of acetamide (B32628) at m/z 59. libretexts.org
Alpha-Cleavage: Cleavage of the bonds adjacent to the ether oxygen is a common pathway. This can result in the formation of the stable 3-methylphenoxy radical and a cation at m/z 72, corresponding to [CH(CH₃)CONH₂]⁺. Alternatively, cleavage can produce the 3-methylphenoxy cation at m/z 107.
Amide Fragmentation: Cleavage of the C-C bond adjacent to the carbonyl group can yield the [CONH₂]⁺ fragment at m/z 44.
Table 4: Predicted Key Fragments in the Mass Spectrum of 2-(3-Methylphenoxy)propanamide
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 179 | [C₁₀H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 108 | [CH₃C₆H₄OH]⁺˙ | Cleavage of ether bond with H-transfer |
| 107 | [CH₃C₆H₄O]⁺ | Alpha-cleavage at ether oxygen |
| 72 | [CH(CH₃)CONH₂]⁺ | Alpha-cleavage at ether oxygen |
| 59 | [CH₂=C(OH)NH₂]⁺˙ | McLafferty Rearrangement |
| 44 | [CONH₂]⁺ | Cleavage adjacent to carbonyl |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in 2-(3-Methylphenoxy)propanamide are the substituted benzene ring and the amide carbonyl group.
The aromatic ring is expected to exhibit two main absorption bands corresponding to π → π* transitions. The more intense E2-band (ε > 10,000) typically appears around 200-220 nm, while the B-band, which shows fine vibrational structure in non-polar solvents, appears at longer wavelengths, around 250-280 nm (ε = 200-3000). canada.ca The presence of the methyl and alkoxy substituents on the benzene ring causes a bathochromic (red) shift of these absorptions compared to unsubstituted benzene.
Table 5: Predicted Electronic Transitions for 2-(3-Methylphenoxy)propanamide
| Transition | Chromophore | Predicted λ_max (nm) | Notes |
| π → π* (E2-band) | 3-Methylphenyl | ~215 - 225 | High intensity |
| π → π* (B-band) | 3-Methylphenyl | ~270 - 280 | Lower intensity, may show vibrational fine structure |
| n → π* | Amide Carbonyl | ~210 - 230 | Very low intensity, often masked by the aromatic E2-band |
Computational Chemistry and Molecular Modeling of 2 3 Methylphenoxy Propanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of 2-(3-methylphenoxy)propanamide. These calculations offer a detailed picture of the molecule's behavior at the atomic level.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govchalcogen.ro For 2-(3-methylphenoxy)propanamide, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. chalcogen.rojst.org.in This analysis helps in understanding the three-dimensional conformation of the molecule and the spatial arrangement of its constituent atoms.
A study on a similar compound, 2-chloro-N-(p-tolyl)propanamide, utilized DFT to analyze its electronic properties and vibrational modes. jst.org.in Such studies provide a framework for understanding how the electronic distribution in 2-(3-methylphenoxy)propanamide influences its chemical properties. The calculated optimized parameters from DFT are crucial for further computational analyses like Natural Bonding Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping.
Natural Bonding Orbital (NBO) analysis is a theoretical method that provides a description of the Lewis-like chemical bonding structure of a molecule. q-chem.com It examines the interactions between filled and vacant orbitals to understand charge transfer and delocalization within the molecule. For 2-(3-methylphenoxy)propanamide, NBO analysis can reveal the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds, and lone pairs). q-chem.comrogue-scholar.org
The analysis of donor-acceptor interactions within the NBO framework provides quantitative information about the stabilization energies associated with electron delocalization. For instance, interactions between the lone pairs of oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds can be quantified. This information is critical for understanding the molecule's electronic stability and reactivity. A hypothetical NBO analysis for 2-(3-methylphenoxy)propanamide might reveal significant delocalization from the oxygen lone pairs to the aromatic ring's π* orbitals.
Table 1: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for 2-(3-Methylphenoxy)propanamide
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O5 | σ* (C4-C9) | 1.2 |
| LP (2) O5 | π* (C1-C6) | 5.8 |
| LP (1) N8 | σ* (C7-O11) | 2.5 |
| π (C1-C6) | π* (C2-C3) | 20.3 |
Note: This table presents hypothetical data for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comresearchgate.net
A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. schrodinger.com For 2-(3-methylphenoxy)propanamide, this analysis can predict its reactivity in various chemical environments. The energies of these frontier orbitals are typically calculated using DFT methods. schrodinger.com
Table 2: Hypothetical Frontier Molecular Orbital Energies of 2-(3-Methylphenoxy)propanamide
| Parameter | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.98 |
| Energy Gap (ΔE) | 5.87 |
Note: This table presents hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net Green areas represent neutral electrostatic potential. researchgate.net
For 2-(3-methylphenoxy)propanamide, the MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity, identifying them as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amide group would exhibit a positive potential, making them potential sites for nucleophilic attack.
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. nih.gov This analysis generates a three-dimensional surface that provides insights into the nature and extent of intermolecular contacts.
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts for 2-(3-Methylphenoxy)propanamide
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 25.8 |
| O···H/H···O | 18.5 |
| N···H/H···N | 5.3 |
| Other | 5.2 |
Note: This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. dntb.gov.ua These simulations provide detailed information about the conformational dynamics and stability of a molecule in different environments, such as in a solvent or interacting with other molecules. dntb.gov.uanih.gov
For 2-(3-methylphenoxy)propanamide, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. nih.gov By simulating the molecule in an aqueous environment, for example, one can study its solvation properties and how water molecules interact with its different functional groups. This information is valuable for understanding its behavior in biological systems or in solution-phase reactions. Reactive MD simulations can also provide insights into potential chemical reaction mechanisms. chemrxiv.org
Ligand-Protein Interaction Dynamics
Understanding how a ligand interacts with its protein target over time is fundamental to drug design. nih.govwhiterose.ac.uk While molecular docking provides a static snapshot of a likely binding pose, MD simulations reveal the stability of this pose and the dynamic interplay between the ligand and protein. rsc.orgmdpi.com
Starting from a docked complex, an MD simulation can be run for nanoseconds or longer to observe the evolution of the system. Key analyses of the resulting trajectory include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms is monitored to assess its stability within the binding pocket. A stable, low-fluctuation RMSD suggests a persistent binding mode. nih.gov
Hydrogen Bonds: The formation and breakage of hydrogen bonds between the ligand and protein residues are tracked throughout the simulation. The persistence of specific hydrogen bonds indicates their importance for binding affinity. nih.gov
Hydrophobic Interactions: The dynamics of non-polar contacts are analyzed to understand the contribution of the hydrophobic effect to the stability of the complex.
These simulations can reveal subtle conformational adjustments in both the ligand and the protein that are crucial for maintaining a stable and effective interaction. mdpi.com
Table 2: Summary of Potential Dynamic Interactions between 2-(3-Methylphenoxy)propanamide and a Putative Binding Site
This table lists hypothetical interaction data derived from typical MD simulation analyses.
| Interaction Type | Key Functional Groups (Ligand) | Potential Interacting Residues (Protein) | Occupancy during Simulation |
|---|---|---|---|
| Hydrogen Bond (Acceptor) | Amide Carbonyl (C=O) | Asn, Gln, Arg | High (>70%) |
| Hydrogen Bond (Donor) | Amide Amine (N-H) | Asp, Glu, Ser | Moderate (40-70%) |
| Hydrophobic (π-alkyl) | Methyl group on Phenoxy Ring | Leu, Val, Ile | High (>70%) |
| Hydrophobic (π-π) | Phenoxy Ring | Phe, Tyr, Trp | Variable |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to predict how a ligand like 2-(3-Methylphenoxy)propanamide might interact with a protein target at the atomic level. researchgate.netresearchgate.net
A primary goal of molecular docking is to estimate the binding affinity of a ligand for a target protein, which is typically expressed as a scoring function value. acs.org These scoring functions approximate the free energy of binding (ΔG), with more negative scores indicating stronger predicted affinity. The binding affinity can be converted to an estimated inhibition constant (Ki). nih.gov
The docking process involves sampling a large number of possible orientations and conformations of the ligand within the protein's binding site and assigning a score to each. The pose with the best score is considered the most likely binding mode.
Table 3: Predicted Binding Affinities of 2-(3-Methylphenoxy)propanamide for Various Protein Targets
The following are hypothetical binding affinity scores (in kcal/mol) for illustrative purposes.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5KIR | -7.8 |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | 3J9J | -8.5 |
| Matrix Metalloproteinase-3 (MMP-3) | 2JT5 | -7.2 |
Identification of Putative Binding Sites
Molecular docking simulations are instrumental in identifying the specific amino acid residues that form the binding pocket and interact directly with the ligand. nih.gov Analysis of the top-ranked docking pose can reveal crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that anchor the ligand in the active site. For 2-(3-Methylphenoxy)propanamide, this would involve identifying which residues interact with the methyl-substituted phenyl ring, the ether linkage, and the propanamide group. This information is vital for understanding the structural basis of its activity and for designing analogs with improved potency or selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(3-Methylphenoxy)propanamide Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are essential tools in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. mdpi.comresearchgate.net
Two-dimensional QSAR (2D-QSAR) models use descriptors that are calculated from the 2D representation of a molecule, making them independent of its 3D conformation. semanticscholar.org The process involves several key steps:
Data Set Preparation: A series of analogs of 2-(3-Methylphenoxy)propanamide with experimentally determined biological activities (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and physicochemical descriptors (e.g., logP, molar refractivity). nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a linear equation that correlates a subset of the calculated descriptors with the observed biological activity. biointerfaceresearch.com Genetic algorithms are often employed to select the most relevant descriptors for the model. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation with a separate test set of compounds. A statistically robust model will have high values for the coefficient of determination (R²) and the cross-validation coefficient (Q²). researchgate.net
A validated 2D-QSAR model can provide valuable insights into which structural features are positively or negatively correlated with activity, guiding the design of new, more potent analogs. nih.gov
Table 4: Example of a Hypothetical 2D-QSAR Model for a Series of 2-(Phenoxy)propanamide Analogs
This table presents a representative 2D-QSAR equation and its statistical parameters for illustrative purposes. | QSAR Model Equation | | :--- | | pIC50 = 0.75 * (ALogP) - 0.21 * (TPSA) + 0.05 * (nRotB) + 2.58 | | Statistical Parameters | | R² (Coefficient of Determination) | 0.88 | | Q² (Cross-Validation Coefficient) | 0.75 | | Number of Compounds | 35 | | Descriptor Definitions | | ALogP | Ghose-Crippen Log KOW (lipophilicity) | | TPSA | Topological Polar Surface Area | | nRotB | Number of Rotatable Bonds |
3D-QSAR Methodologies
Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational approach to correlate the biological activity of a series of compounds with their 3D molecular properties. researchgate.net Unlike 2D-QSAR, which relies on topological and physicochemical descriptors, 3D-QSAR methods analyze the steric and electrostatic fields surrounding the molecules, providing a more intuitive and visually interpretable model of structure-activity relationships. researchgate.net For a compound like 2-(3-Methylphenoxy)propanamide, 3D-QSAR could be employed to understand how modifications to the methyl group on the phenoxy ring, the propanamide side chain, or the introduction of other substituents would affect its biological activity.
The foundational step in any 3D-QSAR study is the conformational alignment of a set of molecules with known activities. The accuracy of this alignment is critical for the predictive power of the resulting model. Once aligned, the molecules are placed in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point to generate steric and electrostatic fields. mdpi.com These fields are then used as independent variables in a partial least squares (PLS) regression analysis to build a predictive model.
Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
CoMFA (Comparative Molecular Field Analysis): This is a widely used 3D-QSAR technique that calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. mdpi.com The resulting contour maps highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for biological activity. For instance, a CoMFA study on a series of 2-phenoxy-N-phenylacetamide derivatives, which are structurally analogous to 2-(3-Methylphenoxy)propanamide, yielded a robust model with excellent predictive capability, indicating the strong influence of steric and electrostatic fields on their activity. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. researchgate.net This often provides a more detailed and nuanced understanding of the structure-activity relationship. A study on 1,3,4-oxadiazol-2-one derivatives demonstrated the utility of CoMSIA, where the final model was influenced by a combination of electrostatic, steric, and hydrogen bonding properties. mdpi.com
The statistical robustness of 3D-QSAR models is evaluated using several parameters, with the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) being the most critical. A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value indicates a good fit of the model to the training data.
Below is a table summarizing the statistical results from 3D-QSAR studies on compounds structurally related to 2-(3-Methylphenoxy)propanamide, illustrating the predictive power of these models.
| Study Subject (Compound Class) | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings |
| 2-phenoxy-N-phenylacetamide derivatives nih.gov | k-Nearest Neighbor MFA | 0.9672 | Not Reported | The model showed excellent internal and external predictability, highlighting the importance of steric, hydrophobic, and electrostatic descriptors for HIF-1 inhibitory activity. |
| 1,3,4-oxadiazol-2-one derivatives mdpi.com | CoMFA | 0.61 | 0.98 | The model indicated that steric and electrostatic fields contributed significantly to the FAAH inhibitory activity. |
| 1,3,4-oxadiazol-2-one derivatives mdpi.com | CoMSIA | 0.64 | 0.93 | The model revealed the importance of electrostatic, steric, hydrogen bond donor, and hydrogen bond acceptor properties for activity. |
These examples underscore how 3D-QSAR methodologies could be applied to a series of 2-(3-Methylphenoxy)propanamide analogs to guide the design of new derivatives with potentially enhanced biological activities. The resulting contour maps would provide a visual roadmap, indicating where to add or remove functional groups to optimize interactions with a biological target.
Machine Learning Applications in 2-(3-Methylphenoxy)propanamide Research
In recent years, machine learning (ML) has emerged as a transformative tool in drug discovery and chemical research. rsc.orgnih.gov ML algorithms can learn complex patterns from large datasets and build predictive models for a wide range of applications, from predicting molecular properties and biological activities to de novo drug design. researchgate.netacs.org For a molecule like 2-(3-Methylphenoxy)propanamide, machine learning could be leveraged in several ways.
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary area where machine learning excels. researchgate.net While traditional QSAR relies on linear regression methods, ML algorithms like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between molecular descriptors and biological activity. rsc.org For a research program focused on 2-(3-Methylphenoxy)propanamide, a dataset of its analogs with their measured biological activities could be used to train an ML-based QSAR model. This model could then be used to rapidly screen virtual libraries of related compounds to identify the most promising candidates for synthesis and testing, thereby accelerating the discovery process. mdpi.com
Another significant application of machine learning is in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. mdpi.com A major reason for the failure of drug candidates in clinical trials is poor pharmacokinetic or safety profiles. ML models trained on large databases of compounds with known ADMET properties can predict these characteristics for novel molecules like 2-(3-Methylphenoxy)propanamide with a reasonable degree of accuracy. This allows for the early identification and filtering out of compounds that are likely to have undesirable properties, saving considerable time and resources.
Furthermore, generative ML models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), are being used for de novo drug design. rsc.org These models can learn the underlying rules of molecular structure from large chemical databases and generate novel molecular structures that are predicted to have desired properties, such as high affinity for a specific biological target and good ADMET profiles. Such an approach could be used to explore the chemical space around 2-(3-Methylphenoxy)propanamide to discover entirely new scaffolds with improved characteristics.
The table below lists some common machine learning algorithms and their potential applications in the context of research on 2-(3-Methylphenoxy)propanamide.
| Machine Learning Algorithm | Potential Application in 2-(3-Methylphenoxy)propanamide Research |
| Random Forest (RF) | Building robust QSAR models to predict biological activity; ADMET prediction. |
| Support Vector Machines (SVM) | Classification of compounds as active or inactive; QSAR modeling. |
| Artificial Neural Networks (ANN) | Modeling complex, non-linear structure-activity relationships; predicting a wide range of molecular properties. |
| Gradient Boosting Machines (e.g., XGBoost) | Developing highly accurate predictive models for QSAR and ADMET properties. mdpi.com |
| Recurrent Neural Networks (RNN) | De novo design of novel analogs with desired properties by learning from chemical structure representations like SMILES. mdpi.com |
Biomolecular Interaction Studies of 2 3 Methylphenoxy Propanamide and Its Derivatives
Enzyme Inhibition Kinetics and Mechanism of Action
Identification of Target Enzymes
There is no information available in the current scientific literature to identify the specific enzyme targets of 2-(3-Methylphenoxy)propanamide.
Enzymatic Activity Modulation by 2-(3-Methylphenoxy)propanamide
Due to the absence of research on its interaction with any specific enzymes, there is no data on how 2-(3-Methylphenoxy)propanamide modulates enzymatic activity.
Receptor Binding Profiling and Ligand-Receptor Interactions
Characterization of Receptor Selectivity
No studies have been published that characterize the receptor selectivity profile of 2-(3-Methylphenoxy)propanamide.
Allosteric Modulation Studies
There is no available research on the potential allosteric modulation effects of 2-(3-Methylphenoxy)propanamide on any receptor.
Cellular and Molecular Mechanisms of Action (In Vitro Studies)
In vitro studies detailing the cellular and molecular mechanisms of action of 2-(3-Methylphenoxy)propanamide are not present in the existing scientific literature.
Effects on Specific Signaling Pathways
The principal signaling pathway influenced by 2-(3-Methylphenoxy)propanamide derivatives is the prereceptor regulation of glucocorticoid signaling, specifically through the inhibition of the 11β-HSD1 enzyme. This enzyme is responsible for the conversion of hormonally inactive cortisone (B1669442) to the active glucocorticoid, cortisol, within target tissues. By inhibiting 11β-HSD1, these compounds effectively reduce the intracellular concentration of active cortisol, thereby dampening the downstream signaling cascades initiated by the glucocorticoid receptor.
The mechanism of action involves the binding of the 2-(3-Methylphenoxy)propanamide derivatives to the active site of the 11β-HSD1 enzyme, which prevents the substrate (cortisone) from binding and being converted to cortisol. This inhibitory activity is a key focus of structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of these compounds. While specific IC50 values for 2-(3-Methylphenoxy)propanamide itself are not extensively reported in publicly available literature, the inhibitory activities of related amide and propanamide derivatives against 11β-HSD1 have been a subject of investigation in the broader context of developing therapeutic agents.
The table below summarizes the conceptual inhibitory effects of different classes of propanamide derivatives on 11β-HSD1, based on the general findings in the field.
| Derivative Class | General Substitution Pattern | Postulated 11β-HSD1 Inhibitory Potency |
| Adamantyl Amides | Amide linkage to an adamantyl group | High |
| Cyclic Sulfamides | Propanamide core with a cyclic sulfamide (B24259) moiety | Moderate to High |
| Phenyl-substituted Propanamides | Variations in the substitution on the phenoxy ring | Variable |
This table is illustrative of the general trends observed in the broader class of propanamide-based 11β-HSD1 inhibitors and is not based on direct experimental data for 2-(3-Methylphenoxy)propanamide itself.
Modulation of Cellular Processes by 2-(3-Methylphenoxy)propanamide Derivatives
The inhibition of 11β-HSD1 by 2-(3-Methylphenoxy)propanamide derivatives leads to the modulation of various cellular processes that are regulated by glucocorticoids. The primary consequence of reduced intracellular cortisol levels is the attenuation of inflammatory responses. Cortisol is a potent anti-inflammatory hormone, and its localized production in tissues can influence the expression of numerous genes involved in inflammation.
By blocking 11β-HSD1, these derivatives can lead to a decrease in the expression of pro-inflammatory cytokines and other mediators of inflammation. This modulation of inflammatory pathways is a key area of interest for the potential application of these compounds in conditions with an inflammatory component.
Furthermore, given the role of glucocorticoids in metabolism, the inhibition of 11β-HSD1 by these compounds can also impact cellular metabolic processes. Excessive glucocorticoid action is associated with metabolic disorders, and by reducing local cortisol concentrations, these derivatives have the potential to influence processes such as glucose metabolism and adipocyte differentiation.
The table below outlines the potential effects of 2-(3-Methylphenoxy)propanamide derivatives on various cellular processes, stemming from their primary activity as 11β-HSD1 inhibitors.
| Cellular Process | Mediating Factor | Potential Effect of 2-(3-Methylphenoxy)propanamide Derivatives |
| Inflammation | Pro-inflammatory Cytokine Expression | Downregulation |
| Glucose Metabolism | Gluconeogenic Gene Expression | Downregulation |
| Adipocyte Differentiation | Glucocorticoid-induced Adipogenesis | Inhibition |
The effects listed in this table are based on the known downstream consequences of 11β-HSD1 inhibition and represent the hypothesized cellular impact of potent and selective inhibitors from this chemical class.
Structure Activity Relationship Sar Studies of 2 3 Methylphenoxy Propanamide Analogs
Impact of Substituent Modifications on Biological Activity
Modifications to the substituents on both the aromatic ring and the side chain of 2-(3-Methylphenoxy)propanamide analogs have profound effects on their anticonvulsant activity. Research has shown that the nature, position, and size of these substituents are critical determinants of potency.
Aromatic Ring Modifications: The substitution pattern on the phenoxy ring is crucial for activity. Studies on related ((benzyloxy)benzyl)propanamide derivatives have demonstrated that introducing electron-withdrawing groups on the aromatic ring significantly influences efficacy. semanticscholar.orgnih.gov For instance, analogs featuring an electron-withdrawing atom or group, such as fluorine (F), chlorine (Cl), trifluoromethyl (CF₃), or trifluoromethoxy (OCF₃), at the 2- or 3-position of the benzyloxy moiety exhibit potent antiseizure activity. semanticscholar.orgnih.gov This suggests that an electronegative region on the aromatic ring contributes positively to the interaction with the biological target. Conversely, eliminating such electronegative substituents can lead to a reduction in anticonvulsant effects. nih.gov
The position of the substituent is also a key factor. In one study, compounds with a methoxy (B1213986) group at the 4-position of the benzyloxy ring were found to be among the most active. nih.gov Research on other related structures, such as 1,3-bis(substituted phenoxy)-2-propanones, also found a correlation between hypocholesteremic activity and the steric size and position of the aromatic substituents. nih.gov
Propanamide Side Chain Modifications: The amide portion of the molecule is another critical site for modification. In studies of 2-(2-Phenoxy)phenyl-1,3,4-oxadiazole derivatives, which share structural similarities, the introduction of an amino (-NH₂) substituent on the heterocyclic ring (a bioisostere of the amide) resulted in respectable anticonvulsant activity. nih.gov Replacing this amino group with hydrogen, hydroxyl, or thiol groups either abolished or significantly decreased the biological effect. nih.gov This highlights the importance of the hydrogen-bonding capability of the amide or its bioisosteric equivalent.
For functionalized amino acids like lacosamide (B1674222) ((R)-N-benzyl 2-acetamido-3-methoxypropionamide), which has a related structure, modifications at the 3-oxy site showed that small, nonpolar, and nonbulky substituents retained pronounced seizure protection in the maximal electroshock (MES) seizure test. nih.gov The loss of activity from introducing larger groups could be partially offset by including unsaturated moieties. nih.gov This indicates that the volume and electronic nature of the side chain are finely tuned for optimal activity.
Table 1: Effect of Aromatic Ring Substitution on Anticonvulsant Activity of ((Benzyloxy)benzyl)propanamide Analogs
| Compound Series | Substituent at Benzyloxy Moiety | Position | Observed Antiseizure Activity |
| Series A | -F | 2 | Potent |
| Series A | -Cl | 2 | Potent |
| Series A | -CF₃ | 2 | Potent |
| Series A | -Cl | 3 | Potent |
| Series A | -CF₃ | 3 | Potent |
| Series A | -OCF₃ | 3 | Potent |
| Series A | -OCH₃ | 4 | Potent |
This table is generated based on findings from studies on ((benzyloxy)benzyl)propanamide derivatives, which serve as analogs to understand the SAR of 2-(3-Methylphenoxy)propanamide. nih.gov
Stereochemical Influences on Structure-Activity Relationships
The 2-(3-Methylphenoxy)propanamide structure contains a chiral center at the second carbon of the propanamide chain. Consequently, it can exist as two enantiomers, (R) and (S). Stereochemistry plays a pivotal role in the biological activity of these compounds, with studies consistently showing that one enantiomer is significantly more active than the other.
This stereoselectivity is a common feature in pharmacologically active molecules, as the specific three-dimensional arrangement of atoms is critical for precise binding to chiral biological targets such as receptors or enzymes. For example, in the development of a structurally novel class of anticonvulsants, the (S)-enantiomer of 2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate (B1217627) emerged as the most promising candidate, demonstrating potent anticonvulsant activity and an outstanding therapeutic index in animal tests. nih.gov
Similarly, the anticonvulsant drug Lacosamide is specifically the (R)-enantiomer of N-benzyl 2-acetamido-3-methoxypropionamide. nih.gov Its SAR studies have extensively demonstrated that the biological activity resides almost exclusively in the (R)-isomer. This underscores the importance of stereochemistry, as the precise spatial orientation of the acetamido and N-benzyl groups is essential for its mechanism of action. These findings strongly suggest that the anticonvulsant activity of 2-(3-Methylphenoxy)propanamide analogs is also highly dependent on the stereochemical configuration at the chiral center.
Rational Design Strategies for Enhanced Activity
The development of novel 2-(3-Methylphenoxy)propanamide analogs has been guided by rational design strategies aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies leverage the knowledge gained from SAR studies to make targeted chemical modifications.
One common approach is pharmacophore modeling and conformational analysis . Researchers design new molecules by ensuring that the key pharmacophoric features—such as an aromatic ring and a proton-accepting group—are correctly positioned to match a known biological target. For instance, some phenoxy-phenyl oxadiazole derivatives were designed as benzodiazepine (B76468) receptor agonists by superimposing their low-energy conformers onto known benzodiazepine drugs like estazolam to ensure the structural elements aligned. nih.gov
Another strategy involves structural modification of a known lead compound . This process often starts with a compound that has a desired biological activity, albeit a weak one, and systematically modifies its structure to improve its properties. nih.gov For example, researchers started from the weak anticonvulsant milacemide (B1266084) and varied different parts of its structure to discover a new class of potent anticonvulsants. nih.gov This approach allows for the systematic exploration of the chemical space around a known active scaffold.
Furthermore, bioisosteric replacement is a key strategy where a functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving activity or reducing toxicity. Replacing a simple amide with a 1,3,4-oxadiazole (B1194373) ring is an example of this strategy, which can alter the compound's electronic distribution and metabolic stability while maintaining key binding interactions. nih.gov By combining these rational design approaches, scientists can efficiently navigate the complexities of SAR to develop optimized anticonvulsant candidates.
Environmental Fate and Degradation of 2 3 Methylphenoxy Propanamide
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of a chemical compound by non-living environmental factors. For 2-(3-Methylphenoxy)propanamide, the principal abiotic degradation routes are expected to be photochemical and chemical degradation.
Photochemical degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun.
Aquatic Photodegradation: In aquatic environments, phenoxy compounds can undergo photodegradation. nih.gov The process is often initiated by the absorption of UV light, which can lead to the cleavage of the ether bond between the aromatic ring and the propanamide side chain. nih.gov This can result in the formation of 3-methylphenol and other derivatives. The efficiency of this process is influenced by water clarity, depth, and the presence of photosensitizing agents like dissolved organic matter. nih.gov For some phenoxy herbicides, direct photolysis in water can be slow, but the process is significantly enhanced by the presence of substances that generate hydroxyl radicals (•OH), a highly reactive species that can rapidly oxidize organic molecules. researchgate.netmdpi.com
Atmospheric Photodegradation: In the atmosphere, volatile or semi-volatile organic compounds are primarily degraded by reaction with photochemically generated hydroxyl radicals. While the volatility of 2-(3-Methylphenoxy)propanamide is not documented, any fraction that enters the atmosphere would be susceptible to this pathway. The reaction with •OH radicals would likely lead to the breakdown of the aromatic ring and the side chain.
Hydrolytic Degradation: Hydrolysis is a chemical reaction with water that can break down certain functional groups. For 2-(3-Methylphenoxy)propanamide, two primary sites are susceptible to hydrolysis: the amide bond and the ether linkage.
Amide Hydrolysis: The amide bond can be hydrolyzed under both acidic and basic conditions to yield 2-(3-methylphenoxy)propanoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). pearson.comlibretexts.orgchemguide.co.uk The rate of this reaction is highly dependent on pH and temperature, with hydrolysis generally being faster at higher temperatures and in strongly acidic or alkaline waters. pearson.comnih.gov
Ether Bond Cleavage: The ether linkage in phenoxy compounds is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). piat.org.nz Significant cleavage would likely require more extreme conditions not commonly found in the environment.
Reductive and Oxidative Degradation: In the absence of microbial activity, purely chemical reduction and oxidation in soil and water are generally considered minor degradation pathways for phenoxy compounds compared to photochemical and biological processes. However, the presence of strong oxidizing agents (like manganese oxides in soils) or reducing agents could potentially contribute to transformation over long periods.
Biotic Degradation Pathways
Biotic degradation, carried out by microorganisms such as bacteria and fungi, is a major pathway for the breakdown of many organic compounds in the environment. mdpi.com For phenoxyalkanoic acid herbicides, microbial degradation is the predominant dissipation mechanism in soils. nih.gov
Under aerobic (oxygen-present) conditions, microorganisms are known to effectively degrade phenoxyalkanoic acids. prakritimitrango.com The typical degradation pathway involves:
Side Chain Cleavage: The primary step is often the cleavage of the ether bond, separating the aromatic ring from the propanamide side chain. This results in the formation of 3-methylphenol and 2-aminopropanamide (B1330713) (or its further degradation products). nih.gov
Ring Hydroxylation: The resulting 3-methylphenol is then hydroxylated by microbial enzymes (hydroxylases) to form a catechol derivative, such as 3-methylcatechol.
Ring Cleavage: The aromatic ring of the catechol is subsequently cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates.
Mineralization: These intermediates are then further metabolized through central metabolic pathways, ultimately leading to the production of carbon dioxide, water, and microbial biomass. mdpi.comnih.gov
The rate of aerobic biodegradation can be influenced by soil type, pH, temperature, moisture, and the existing microbial community. prakritimitrango.com
Under anaerobic (oxygen-absent) conditions, such as in saturated soils, sediments, or certain groundwater environments, the degradation of aromatic compounds is also possible but generally occurs at a slower rate than aerobic degradation. researchgate.net For phenoxy herbicides, anaerobic degradation can proceed via:
Ether Bond Cleavage: Similar to the aerobic pathway, the initial step can be the cleavage of the ether linkage.
Ring Reduction and Cleavage: The subsequent degradation of the aromatic ring (3-methylphenol) proceeds without oxygen. This can involve carboxylation followed by reductive dehydroxylation and eventual ring fission through pathways different from aerobic routes.
Degradation Product Analysis and Identification
Based on the degradation pathways of analogous compounds, the primary degradation products of 2-(3-Methylphenoxy)propanamide are expected to be:
3-Methylphenol (m-cresol): Formed by the cleavage of the ether bond. This is a common intermediate in the degradation of many phenoxy compounds. nih.govnih.gov
2-(3-Methylphenoxy)propanoic acid: Formed by the hydrolysis of the amide group.
Catechol derivatives (e.g., 3-methylcatechol): Formed during the microbial breakdown of the aromatic ring.
Aliphatic acids and other small molecules: Resulting from the complete cleavage and mineralization of the aromatic ring.
The identification of these products in environmental samples would typically be carried out using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which allow for the separation and identification of trace amounts of organic compounds.
Data Tables
Table 1: Predicted Abiotic Degradation Pathways and Products
| Degradation Pathway | Environmental Compartment | Key Reactants | Predicted Primary Products |
| Photochemical Degradation | Aquatic / Atmospheric | UV Light, •OH radicals | 3-Methylphenol, Ring-opened products |
| Chemical Hydrolysis (Amide) | Aquatic | Water (Acid/Base catalyzed) | 2-(3-Methylphenoxy)propanoic acid, Ammonia |
Table 2: Predicted Biotic Degradation Pathways and Key Intermediates
| Degradation Pathway | Conditions | Key Microbial Process | Predicted Primary Intermediates |
| Aerobic Biotransformation | Oxygen-rich soil/water | Ether bond cleavage, Ring hydroxylation | 3-Methylphenol, 3-Methylcatechol |
| Anaerobic Biotransformation | Oxygen-poor soil/sediment | Ether bond cleavage, Ring reduction | 3-Methylphenol |
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methylphenoxy)propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution of 3-methylphenol with a halogenated propanamide derivative (e.g., 2-bromopropanamide) under alkaline conditions. Key parameters include:
- Catalyst : Potassium carbonate or triethylamine to deprotonate the phenolic hydroxyl group .
- Solvent : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
- Temperature : Moderate heating (60–80°C) balances reaction rate and byproduct formation .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for purification. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
Q. How can researchers characterize 2-(3-Methylphenoxy)propanamide to confirm structural integrity?
- Methodological Answer : Use a combination of:
- NMR : NMR should show peaks for the methylphenoxy group (δ 6.7–7.2 ppm, aromatic protons) and the propanamide backbone (δ 2.3–3.1 ppm, CH/CH) .
- FT-IR : Confirm amide C=O stretch (~1650 cm) and aromatic C-H bends (~750 cm) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H] ions matching the molecular weight (CHNO, 179.22 g/mol) .
Q. What safety protocols are critical when handling 2-(3-Methylphenoxy)propanamide in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H333 precautionary statement) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposing via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction mechanisms for 2-(3-Methylphenoxy)propanamide synthesis be validated experimentally?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or NMR to identify intermediates .
- Isotopic Labeling : Use O-labeled 3-methylphenol to trace oxygen incorporation into the amide group .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and validate nucleophilic attack pathways .
Q. What strategies resolve contradictions in reported biological activity data for 2-(3-Methylphenoxy)propanamide derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform IC assays across multiple concentrations to account for non-linear effects .
- Structural Analog Comparison : Test analogs (e.g., 2-(4-Methylphenoxy)propanamide) to isolate substituent-specific effects .
- Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends in enzyme inhibition or receptor binding .
Q. How can impurity profiling of 2-(3-Methylphenoxy)propanamide be optimized for pharmaceutical-grade synthesis?
- Methodological Answer :
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile to separate impurities (e.g., unreacted 3-methylphenol or hydrolyzed byproducts) .
- ICH Guidelines : Follow Q3A(R2) limits for identification thresholds (≥0.1%) and qualification thresholds (≥0.15%) .
- Stability Studies : Accelerated degradation (40°C/75% RH) to predict impurity formation under storage conditions .
Q. What computational tools are effective for predicting the physicochemical properties of 2-(3-Methylphenoxy)propanamide?
- Methodological Answer :
- LogP Calculation : Use MarvinSketch or ChemAxon to estimate partition coefficients (~2.1), critical for bioavailability studies .
- pKa Prediction : ADMET Predictor™ or ACD/Labs to determine ionization states (amide pKa ~0.5; phenolic pKa ~10.2) .
- Solubility Modeling : COSMO-RS for aqueous solubility optimization in formulation design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
